Barium hydroxide monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Material Science and Catalysis

- Synthesis of Precursors: Barium hydroxide monohydrate serves as a precursor for various barium-based materials with unique properties. These include barium titanate (BaTiO₃) for its piezoelectric and dielectric properties, and barium ferrite (BaFe₁₂O₁₉) for its high magnetic permeability [].

- Catalyst Support: Due to its high basicity and thermal stability, barium hydroxide monohydrate is used as a support material for heterogeneous catalysts. This allows researchers to study catalytic reactions involving various organic and inorganic compounds [].

Environmental Science and Analysis

- Water Treatment: Barium hydroxide monohydrate is employed in water treatment processes for removing sulfate (SO₄²⁻) ions. It precipitates as insoluble barium sulfate (BaSO₄), effectively lowering sulfate levels in water [].

- CO₂ Capture: Research explores the potential of barium hydroxide monohydrate for capturing carbon dioxide (CO₂) from industrial emissions. Its ability to react with CO₂ to form barium carbonate (BaCO₃) makes it a promising candidate for carbon capture and storage technologies [].

Analytical Chemistry

- Gravimetric Analysis: Barium hydroxide monohydrate is a crucial reagent in gravimetric analysis, a technique used to determine the mass of specific elements or compounds. It is particularly useful for quantifying sulfate ions by precipitation as barium sulfate [].

- Acid-Base Titration: Barium hydroxide monohydrate, a strong base, can be employed in acid-base titrations to determine the concentration of unknown acids. This method relies on the neutralization reaction between the base and the acid [].

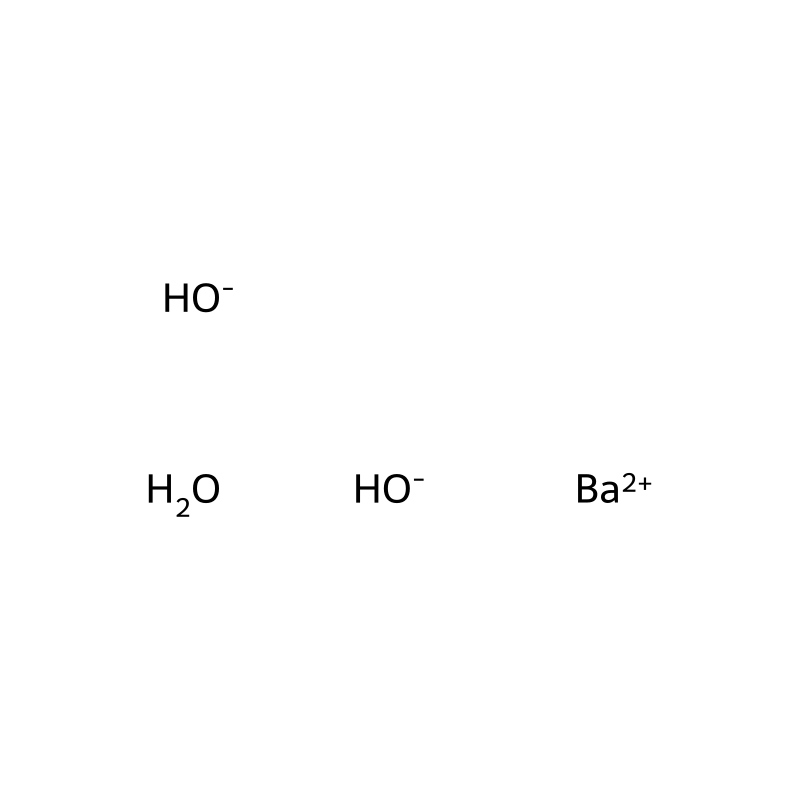

Barium hydroxide monohydrate, with the chemical formula Ba(OH)₂·H₂O, is a white crystalline solid that is commonly referred to as baryta or baryta-water. This compound is an important member of the alkaline earth metal hydroxides and is known for its strong basic properties. It typically forms from the dissolution of barium oxide in water, resulting in a compound that can exist in various hydrated forms, including the octahydrate and monohydrate .

The structure of barium hydroxide monohydrate features barium ions coordinated by hydroxide ions and water molecules, adopting a layered arrangement. The barium ions exhibit a square antiprismatic geometry, which is characteristic of many barium compounds .

While barium hydroxide monohydate itself might not have a specific mechanism of action in all research areas, its strong basicity plays a crucial role in various contexts. For instance, in wastewater treatment, it can remove metal cations by forming insoluble precipitates. Additionally, its ability to neutralize acids makes it useful for pH control in biological experiments.

Barium hydroxide monohydrate is a corrosive compound. Contact with skin or eyes can cause severe irritation and burns. Inhalation can irritate the respiratory tract. Due to its basic nature, it can also be harmful if ingested.

Here are some safety precautions to consider when handling barium hydroxide monohydrate:

- Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator.

- Work in a well-ventilated area.

- Avoid contact with skin, eyes, and clothing.

- Wash hands thoroughly after handling the compound.

- Dispose of waste according to local regulations.

- Decomposition: Upon heating to approximately 800 °C, it decomposes into barium oxide and water:

- Reaction with Carbon Dioxide: When exposed to carbon dioxide, it forms barium carbonate:

- Neutralization Reactions: Its aqueous solution, being highly alkaline, reacts exothermically with acids to form salts:

- Endothermic Reactions with Ammonium Salts: Barium hydroxide reacts with ammonium salts, leading to a significant temperature drop due to the endothermic nature of the reaction .

Barium hydroxide monohydrate exhibits biological activity primarily due to its toxicity. It can cause irritation to skin and eyes and is corrosive in nature. Barium ions can interfere with muscle function, particularly affecting cardiac muscles, leading to potential stimulation followed by paralysis. This neurotoxic effect underscores the importance of handling this compound with care in laboratory and industrial settings .

Barium hydroxide monohydrate can be synthesized through several methods:

- Dissolution of Barium Oxide: The most common method involves dissolving barium oxide in water:

- Hydration of Barium Hydroxide Octahydrate: The octahydrate form can be dehydrated under controlled conditions to yield the monohydrate:

- Reactions with Barium Sulfide: Another method involves reacting barium sulfide with water, which also yields barium hydroxide .

Barium hydroxide monohydrate has several industrial and laboratory applications:

- Chemical Precursor: It serves as a precursor for various barium compounds used in chemical synthesis.

- Dehydration Agent: Its low solubility makes it effective for dehydrating and removing sulfate from materials.

- Analytical Chemistry: It is utilized for titrating weak acids due to its ability to produce a clear solution free from carbonate ions.

- Organic Synthesis: Barium hydroxide acts as a strong base in organic reactions, including hydrolysis and aldol condensations .

Studies have shown that barium hydroxide interacts significantly with various compounds:

- With Acids: It neutralizes acids exothermically, forming corresponding salts and water.

- With Carbon Compounds: It can detect carbon dioxide through precipitation reactions that yield insoluble barium carbonate.

- With Ammonium Salts: The endothermic reaction with ammonium salts is often demonstrated in educational settings due to its dramatic temperature drop .

Barium hydroxide monohydrate shares similarities with other alkaline earth metal hydroxides but has unique characteristics that distinguish it:

| Compound | Chemical Formula | Solubility | Unique Features |

|---|---|---|---|

| Calcium Hydroxide | Ca(OH)₂ | Soluble | Less toxic; used in construction and agriculture |

| Strontium Hydroxide | Sr(OH)₂ | Soluble | Similar reactivity but less common than barium |

| Magnesium Hydroxide | Mg(OH)₂ | Slightly soluble | Used as an antacid; less reactive than barium |

| Potassium Hydroxide | KOH | Highly soluble | Stronger base; used widely in industry |

Barium hydroxide's unique properties include its specific structural coordination and lower solubility compared to some other alkaline earth metal hydroxides, making it particularly useful in specialized applications like analytical chemistry and organic synthesis .

Physical Description

GHS Hazard Statements

H302+H332 (52.78%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (98.61%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant